molecular formula C18H21ClN4O2 B2483455 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2126632-60-6

4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2483455
CAS No.: 2126632-60-6
M. Wt: 360.84
InChI Key: YHNIODVEJWPILA-UHFFFAOYSA-N
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Description

4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of indazole, piperidine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the indazole core. The indazole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidinone ring via a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The piperidine and azetidinone rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-18(2)15(20-17(18)25)10-5-7-23(8-6-10)16(24)14-12-9-11(19)3-4-13(12)21-22-14/h3-4,9-10,15H,5-8H2,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNIODVEJWPILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=NNC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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